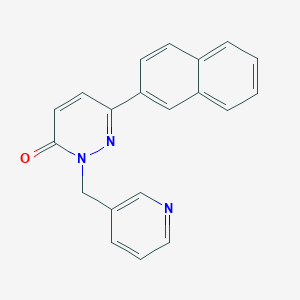
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Napyrrolopyridazine (NPP) and has been extensively studied for its unique properties and potential benefits.
作用機序
The mechanism of action of NPP is not fully understood, but it has been shown to interact with various enzymes and receptors in the body. NPP has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes such as cell growth and proliferation. NPP has also been shown to interact with receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
生化学的および生理学的効果
NPP has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that NPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. NPP has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, NPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
NPP has several advantages for lab experiments, such as its high potency and selectivity towards various enzymes and receptors. Additionally, NPP is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, NPP also has some limitations, such as its poor solubility in water and its potential toxicity towards cells and tissues.
将来の方向性
There are several future directions for research on NPP. One potential direction is the development of NPP-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential direction is the synthesis of NPP-based materials for various applications such as organic electronics and sensors. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of NPP.
合成法
The synthesis of NPP involves the reaction of 2-chloro-3-nitropyridazine with 2-pyridylmethylamine and naphthalene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
NPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, NPP has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug development. In material science, NPP has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic electronics, NPP has been used as a component in the fabrication of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
6-naphthalen-2-yl-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-10-9-19(22-23(20)14-15-4-3-11-21-13-15)18-8-7-16-5-1-2-6-17(16)12-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBSZNNZFSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

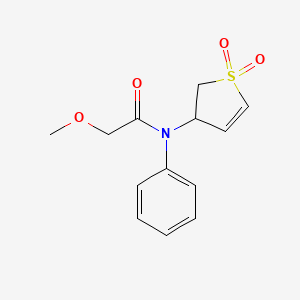
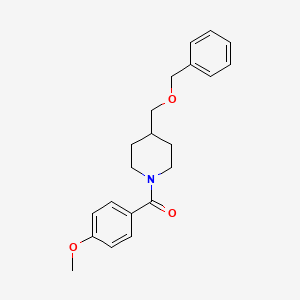
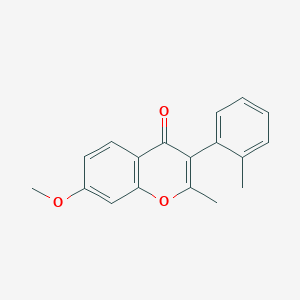
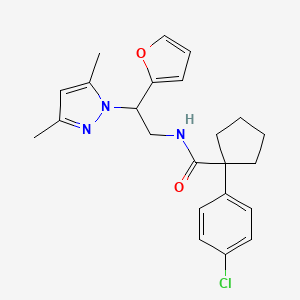
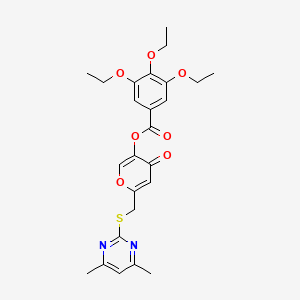
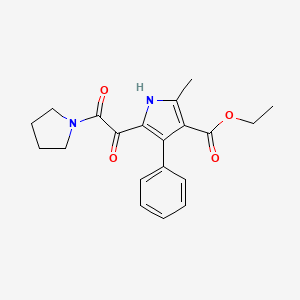
![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)
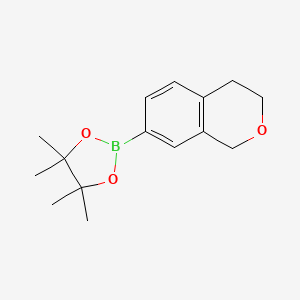
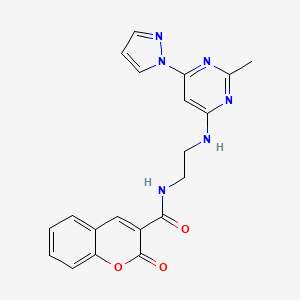
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)
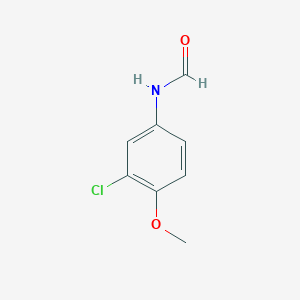
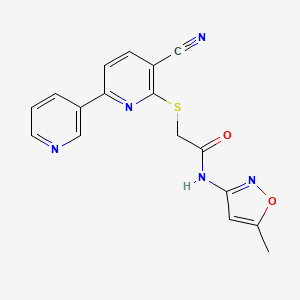
![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)
